Methyl 2-(3-bromo-4-methoxyphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-bromo-4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUPYFKRKUSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 3 Bromo 4 Methoxyphenyl Acetate
Esterification Approaches to the Phenylacetate (B1230308) Moiety
The formation of the methyl ester functional group is a critical step that can be accomplished either before or after the aromatic bromination. The choice of strategy often depends on the availability of starting materials and the compatibility of functional groups with the reaction conditions of the subsequent step.
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer-Speier esterification, which is an equilibrium-driven process. For the synthesis of the target molecule, this would typically involve the esterification of 4-methoxyphenylacetic acid with methanol (B129727).
To drive the equilibrium towards the product, methanol is often used in large excess, serving as both the reagent and the solvent. commonorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TSA). commonorganicchemistry.comontosight.ai The reaction is generally carried out under reflux conditions to achieve a reasonable reaction rate. ontosight.ai An alternative involves reacting methanol with thionyl chloride (SOCl₂) to generate anhydrous HCl in situ, which then catalyzes the esterification. commonorganicchemistry.com
Table 1: Conditions for Direct Esterification
| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Product |
|---|---|---|---|---|
| 4-Methoxyphenylacetic acid | Methanol | H₂SO₄ or HCl | Reflux in excess methanol | Methyl 2-(4-methoxyphenyl)acetate |
Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, if an ethyl or other alkyl ester of 2-(3-bromo-4-methoxyphenyl)acetic acid were available, it could be converted to the desired methyl ester by reaction with methanol.
Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack by methanol. masterorganicchemistry.com To ensure a high yield of the methyl ester, a large excess of methanol is used as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification typically employs an alkoxide, such as sodium methoxide (B1231860) (NaOMe), as the catalyst. masterorganicchemistry.com The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester in an addition-elimination sequence. masterorganicchemistry.com This method is often faster and proceeds under milder conditions than acid-catalyzed reactions but requires the absence of water to prevent saponification of the ester. Scandium(III) triflate has also been reported as an effective catalyst for direct transesterification in boiling alcohols.
A key synthetic route involves the direct esterification of 2-(3-bromo-4-methoxyphenyl)acetic acid. This approach completes the carbon skeleton and halogenation pattern of the target molecule prior to the final esterification step. This strategy is advantageous as it avoids exposing the ester group to potentially harsh brominating conditions.
The conversion of 2-(3-bromo-4-methoxyphenyl)acetic acid to its methyl ester can be achieved using standard esterification protocols as described in section 2.1.1. For example, reacting the acid with methanol in the presence of a catalytic amount of sulfuric acid and heating the mixture under reflux will yield Methyl 2-(3-bromo-4-methoxyphenyl)acetate. Other methods include the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which react rapidly and cleanly with carboxylic acids to form methyl esters under mild conditions, though these reagents are hazardous and costly. commonorganicchemistry.com Another approach is the alkylation of the carboxylate salt of the acid with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄). commonorganicchemistry.com
Aromatic Bromination Strategies
The introduction of a bromine atom onto the phenyl ring is accomplished via electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the methyl acetate (B1210297) group (-CH₂COOCH₃).
The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgvedantu.com The methyl acetate group is a weakly deactivating group and is considered an ortho, para-director, although its influence is significantly less than that of the methoxy group.
In the bromination of Methyl 2-(4-methoxyphenyl)acetate, the directing effects of the two substituents are synergistic. The powerful ortho, para-directing methoxy group strongly favors substitution at the positions ortho (C3 and C5) and para (C6) to itself. However, the para position is blocked by the acetate substituent. Therefore, electrophilic attack is directed to the C3 and C5 positions. Steric hindrance from the bulky acetate group at C4 can influence the ratio of substitution, but the electronic activation by the methoxy group at the ortho positions is the dominant factor. vedantu.com This results in the highly regioselective formation of this compound. libretexts.orgquora.combrainly.in
A similar outcome is observed when brominating the precursor 4-methoxyphenylacetic acid, where the methoxy group directs the incoming electrophile to the position ortho to it, yielding 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov
Table 2: Directing Effects of Substituents in EAS Bromination
| Starting Material | Substituent 1 | Position | Directing Effect | Substituent 2 | Position | Directing Effect | Predicted Major Product |
|---|---|---|---|---|---|---|---|
| Methyl 2-(4-methoxyphenyl)acetate | -OCH₃ | C4 | Activating, ortho, para | -CH₂COOCH₃ | C1 | Deactivating, ortho, para | Bromination at C3 |
Several brominating agents can be employed to achieve this regioselective transformation, each with its own advantages regarding reactivity, selectivity, and reaction conditions.
Bromine in Acetic Acid: This is a classic and effective method for the bromination of activated aromatic rings. brainly.in The reaction of 4-methoxyphenylacetic acid with a solution of molecular bromine (Br₂) in glacial acetic acid at room temperature leads to the regioselective formation of 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield (84%). nih.gov Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity. vedantu.com
N-Bromosuccinimide (NBS): NBS is a milder and more convenient source of electrophilic bromine compared to Br₂. It is particularly useful for the regioselective bromination of activated aromatic compounds. nih.govorganic-chemistry.orgmanac-inc.co.jp The reaction is often carried out in solvents like acetonitrile (B52724) or with catalysts such as silica (B1680970) gel or acids. nih.govresearchgate.net For highly activated rings like anisole (B1667542) derivatives, NBS provides excellent yields and high para-selectivity (relative to the activating group), which in this case corresponds to the desired 3-position. organic-chemistry.org The use of NBS in combination with acidic montmorillonite (B579905) K-10 clay can accelerate the rate of bromination for less reactive substrates. organic-chemistry.org
Tetrabutylammonium (B224687) Bromide (TBAB): Tetrabutylammonium bromide (TBAB) can serve as a bromide source in various bromination protocols. wikipedia.org One environmentally favorable method involves using TBAB in the presence of an oxidizing system, such as vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂). organic-chemistry.org This system generates an active brominating agent in situ under mild conditions, offering high yields and selectivity. organic-chemistry.org Another highly regioselective method involves the use of N-bromosuccinimide in the presence of TBAB, which has been shown to accomplish predominant para-selective monobromination of activated aromatics. organic-chemistry.orgresearchgate.net
Table 3: Summary of Bromination Reagents and Conditions
| Reagent(s) | Substrate | Solvent | Key Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|---|
| Br₂ | 4-Methoxyphenylacetic acid | Acetic Acid | Room Temperature | 2-(3-bromo-4-methoxyphenyl)acetic acid | 84% | nih.gov |
| NBS / Montmorillonite K-10 | Activated Aromatics | Dichloromethane | Microwave or Reflux | para-Bromo product | Good to Excellent | organic-chemistry.org |
| TBAB / V₂O₅-H₂O₂ | Activated Aromatics | CH₃CN/H₂O | ~5 °C | para-Bromo product | High | organic-chemistry.org |
Regioselective Electrophilic Aromatic Substitution (EAS) Bromination
Catalytic Enhancements in Bromination Reactions (e.g., V2O5-H2O2 System)
Catalytic systems are employed to enhance the efficiency and selectivity of bromination reactions. One notable example is the use of a vanadium pentoxide (V2O5)-hydrogen peroxide (H2O2) system. This method offers an environmentally favorable alternative to traditional bromination techniques. organic-chemistry.org
The V2O5-H2O2 system promotes the bromination of aromatic substrates with high regioselectivity. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions, often at temperatures around 5°C, and utilizes a mixed solvent system such as acetonitrile/water. organic-chemistry.org The active brominating agent, Br3-, is generated in situ from a bromide source, like tetrabutylammonium bromide (TBAB), through oxidation by peroxovanadium(V) species. organic-chemistry.org This approach avoids the direct use of hazardous elemental bromine. organic-chemistry.org
Research has demonstrated the effectiveness of this catalytic system for the bromination of a variety of organic substrates, including activated aromatic compounds. organic-chemistry.org For instance, the bromination of aniline (B41778) and cresols yields exclusively the para-bromo derivatives in high yields. organic-chemistry.org This high selectivity is a significant advantage in multi-step syntheses where precise control of substituent placement is crucial. The catalytic cycle involves the formation of peroxido vanadium species, which are stronger oxidants than hydrogen peroxide itself. torvergata.it
| Substrate | Catalyst | Source of Bromine | H2O2 (mmol) | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| Anisole | V2O5 | KBr | 1.2 | CH2Cl2/H2O | 2 | 100 |
| Toluene | V2O5 | KBr | 1.2 | CH2Cl2/H2O | 3 | 98 |
| Phenol | V2O5 | KBr | 2.4 | CH2Cl2/H2O | 1 | 100 |
Alternative Bromination Pathways (e.g., Photobromination, if applicable)
While electrophilic aromatic substitution is the primary method for introducing a bromine atom onto the aromatic ring of a precursor to this compound, other specialized bromination techniques exist for different substrate types. For instance, α-bromination of carboxylic acids can be achieved through the Hell-Volhard-Zelinskii reaction, which involves treatment with bromine and a catalytic amount of phosphorus tribromide (PBr3). libretexts.orglibretexts.org This reaction proceeds via the formation of an acid bromide enol. libretexts.orglibretexts.org
Photobromination, a radical substitution reaction, is typically employed for the bromination of alkyl chains rather than aromatic rings. However, visible light-induced C-H bromination methods have been developed for the synthesis of α-halogenated boronic esters, which are versatile synthetic intermediates. organic-chemistry.org This technique utilizes N-bromosuccinimide (NBS) as the brominating agent and can be enhanced by blue LED light. organic-chemistry.org While not directly applicable to the aromatic bromination required for the synthesis of this compound, these alternative pathways highlight the diverse strategies available in organic synthesis for targeted bromination.
Methoxylation and Ether Formation Routes
The introduction of the methoxy group is a critical step in the synthesis of this compound. This can be achieved through various methoxylation strategies, often involving the reaction of a hydroxylated precursor with a methylating agent.
The methoxy group is a key feature of this compound and is typically introduced via nucleophilic substitution or by starting with a methoxy-substituted precursor. Methoxy-substituted arenes are common in many biologically active compounds and approved drugs. nih.gov
One common strategy involves the Williamson ether synthesis, where a phenoxide ion reacts with a methyl halide. In the context of synthesizing the target compound, this would typically involve the methylation of a brominated hydroxyphenylacetic acid derivative. Another approach is to use palladium-catalyzed C-O bond cross-coupling reactions to react an aryl halide with methanol or a methoxide source. chemistryviews.org However, this method can be less than ideal for introducing methoxy groups. chemistryviews.org
The construction of polysubstituted benzene (B151609) derivatives like this compound can be approached through either a sequential (linear) or a convergent synthesis. researchgate.netnih.gov
In a sequential synthesis , the substituents are introduced one by one onto the aromatic ring. The order of these reactions is crucial and is dictated by the directing effects of the substituents already present. libretexts.orglibretexts.org For example, in the synthesis of the target molecule, one might start with 4-methoxyphenylacetic acid and then introduce the bromine atom. The methoxy group is an ortho, para-director, which would favor the desired substitution pattern. nih.gov
A convergent synthesis , on the other hand, involves the preparation of separate fragments of the molecule, which are then combined in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. For this compound, a convergent approach might involve the coupling of a pre-functionalized aromatic ring with the acetic acid side chain.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. mdpi.comresearchgate.net DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. nih.gov They are often biodegradable, have low toxicity, and can be prepared from inexpensive and readily available starting materials. rsc.orgrsc.org
DESs have been successfully employed as reaction media for a variety of organic transformations, including halogenation reactions. rsc.orgdigitellinc.com For instance, a simple ammonium (B1175870) deep eutectic solvent, synthesized from choline (B1196258) chloride and urea, has been used as both a catalyst and a solvent for the bromination of 1-aminoanthra-9,10-quinone. rsc.org This approach eliminates the need for volatile organic solvents and strong acids. rsc.org The DES can often be easily separated from the product and reused, further enhancing the sustainability of the process. rsc.org The use of DESs in the synthesis of this compound could offer significant environmental benefits by reducing solvent waste and avoiding the use of hazardous materials. mdpi.comresearchgate.net
| Type | Components | Examples |
|---|---|---|
| Type I | Quaternary ammonium salt + Metal chloride | Choline chloride + ZnCl2 |
| Type III | Quaternary ammonium salt + Hydrogen bond donor | Choline chloride + Urea |
| Type IV | Metal chloride + Hydrogen bond donor | ZnCl2 + Urea |
| Type V | Hydrogen bond acceptor + Hydrogen bond donor | Lactic acid + Glucose |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering substantial benefits over conventional heating methods. nih.gov The direct interaction of microwave irradiation with the molecules of the reaction mixture leads to rapid and uniform heating, which can result in dramatically reduced reaction times, increased product yields, and often, cleaner reactions with fewer byproducts. nih.govsciepub.com
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in dedicated literature, the principles of microwave-assisted esterification of carboxylic acids are well-established and can be applied to its precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid. sciepub.commdpi.com The conventional synthesis of this acid involves the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov The subsequent esterification with methanol is a prime candidate for microwave enhancement.
A typical microwave-assisted esterification would involve charging a microwave-safe vessel with 2-(3-bromo-4-methoxyphenyl)acetic acid, an excess of methanol (acting as both reagent and solvent), and a catalytic amount of a strong acid, such as sulfuric acid. sciepub.com The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. The use of microwave irradiation is expected to significantly shorten the reaction time from several hours, typical for conventional reflux methods, to mere minutes. sciepub.comsci-hub.se
The table below illustrates a hypothetical comparison between conventional and microwave-assisted esterification for the synthesis of this compound, based on typical results observed in related literature. sciepub.comsci-hub.se
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |
| Reaction Time | 4-8 hours | 5-15 minutes |
| Temperature | ~65°C (boiling point of methanol) | 80-100°C (controlled) |
| Solvent | Methanol (often requires a co-solvent) | Methanol (often solvent-free) |
| Typical Yield | 70-85% | >90% |
| Energy Consumption | High | Low |
This is an interactive data table based on generalized findings for microwave-assisted esterification.
Catalyst Development for Sustainable Synthesis
The pursuit of sustainable chemical processes has driven significant research into the development of advanced catalysts that are efficient, reusable, and environmentally benign. For the esterification of 2-(3-bromo-4-methoxyphenyl)acetic acid, moving away from traditional homogeneous acid catalysts like sulfuric acid is a key goal due to issues with corrosion, catalyst separation, and waste generation. mdpi.com
Ion-exchange resins: Materials like Amberlyst-15 possess sulfonic acid groups that can effectively catalyze esterification. mdpi.com
Zeolites and Clays: Acid-activated clays, such as montmorillonite exchanged with metal cations (e.g., Al³⁺, Fe³⁺), can serve as effective Brønsted acid catalysts for the esterification of phenylacetic acid derivatives. royalsocietypublishing.org
Sulfonated Carbons: Carbon-based materials functionalized with sulfonic acid groups are another class of robust and reusable solid acid catalysts.
The use of these catalysts in the synthesis of this compound would not only simplify product purification but also contribute to a greener synthetic route. The table below summarizes the potential advantages of using sustainable catalysts compared to traditional methods.
| Catalyst Type | Advantages | Disadvantages | Potential Applicability |
| Sulfuric Acid (Homogeneous) | High activity, low cost | Corrosive, difficult to separate, waste generation | Conventional method |
| Ion-Exchange Resins | Reusable, non-corrosive, easy separation | Lower thermal stability | Suitable for moderate temperature reactions |
| Zeolites/Clays | High thermal stability, reusable, shape-selectivity | Can be prone to deactivation | Effective for phenylacetic acid derivatives |
| Sulfonated Carbons | High stability, reusable, made from renewable sources | Can have lower activity than liquid acids | A robust green alternative |
This is an interactive data table summarizing catalyst characteristics for esterification.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction would have a 100% atom economy.
The esterification of 2-(3-bromo-4-methoxyphenyl)acetic acid with methanol to form this compound is an example of a condensation reaction where water is the only byproduct.
The reaction is as follows:
C₉H₉BrO₃ + CH₄O → C₁₀H₁₁BrO₃ + H₂O
The atom economy for this reaction can be calculated using the formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Molecular Weight of 2-(3-bromo-4-methoxyphenyl)acetic acid (C₉H₉BrO₃): 245.07 g/mol
Molecular Weight of Methanol (CH₄O): 32.04 g/mol
Molecular Weight of this compound (C₁₀H₁₁BrO₃): 259.10 g/mol
Atom Economy = (259.10 / (245.07 + 32.04)) x 100 ≈ 93.5%
This high atom economy indicates that the reaction is inherently efficient in converting reactant atoms into the desired product. However, atom economy does not account for reaction yield or the use of solvents and catalysts.
Reaction Mass Efficiency (RME) provides a more holistic view by considering the actual mass of all materials used in the process, including solvents, catalysts, and work-up chemicals, relative to the mass of the final product. To improve the RME for the synthesis of this compound, one could:
Utilize a recyclable heterogeneous catalyst to minimize catalyst waste.
Employ microwave-assisted, solvent-free conditions where possible.
Optimize the reaction to achieve a high yield, thereby reducing the amount of unreacted starting materials that need to be separated and potentially discarded.
By considering both atom economy and reaction efficiency, chemists can design synthetic routes that are not only efficient in theory but also in practice, minimizing waste and environmental impact.
Advanced Reaction Mechanisms and Transformations of Methyl 2 3 Bromo 4 Methoxyphenyl Acetate
Reactivity of the Aromatic Bromine Substituent
The bromine atom on the phenyl ring of Methyl 2-(3-bromo-4-methoxyphenyl)acetate imparts a specific reactivity profile that is amenable to a range of palladium-catalyzed transformations. The electron-withdrawing nature of the bromine atom, combined with the electron-donating effect of the methoxy (B1213986) group, influences the electronic properties of the aromatic ring and facilitates the initial oxidative addition step in many catalytic cycles.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity. wikipedia.org For substrates like this compound, the aryl bromide moiety is an excellent electrophilic partner in these reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.govrsc.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to yield a biaryl or stilbene (B7821643) derivative, respectively.
Typical Reaction Conditions for Suzuki-Miyaura Coupling:
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the reaction |
| Ligand | PPh₃, Xantphos | Stabilizes the catalyst and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DME/Water | Provides the reaction medium |
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgkochi-tech.ac.jp
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. mdpi.com In the case of this compound, reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a stilbene or cinnamate (B1238496) derivative, respectively.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org Reacting this compound with a terminal alkyne provides a direct route to substituted arylalkynes. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov
Comparison of Heck and Sonogashira Reactions:
| Feature | Heck Reaction | Sonogashira Coupling |
| Nucleophile | Alkene | Terminal Alkyne |
| Product | Substituted Alkene | Arylalkyne |
| Co-catalyst | None typically | Copper(I) salt (traditional) |
| Base | Organic (e.g., Et₃N) or Inorganic | Amine (e.g., Et₃N, i-Pr₂NH) |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov Applying this reaction to this compound allows for the introduction of primary or secondary amines at the 3-position of the phenyl ring. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners. chemrxiv.orgorgsyn.org
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, which comprises a palladium precursor and a ligand. researchgate.net The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and promoting the desired catalytic steps. nih.govnih.gov For aryl bromides, a variety of phosphine-based ligands have been developed.
Monodentate Phosphine (B1218219) Ligands: Simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) were used in early cross-coupling reactions. More sterically hindered and electron-rich ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and bulky biaryl phosphines (e.g., XPhos, SPhos) developed by the Buchwald group have shown superior catalytic activity, especially for challenging substrates. nih.gov
Bidentate Phosphine Ligands: Ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can chelate to the palladium center, influencing the geometry and stability of the catalytic intermediates. wikipedia.org
N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands, offering strong σ-donation and steric bulk, which can lead to highly active and stable catalysts. nih.gov
The choice of ligand can affect reaction rates, catalyst stability, and even the selectivity of the reaction. chemrxiv.org For instance, electron-rich and bulky ligands generally accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. nih.gov
The catalytic cycles of most palladium-catalyzed cross-coupling reactions share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org
Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl bromide (this compound). This step involves the cleavage of the C-Br bond and the oxidation of palladium from the 0 to the +2 oxidation state, forming an arylpalladium(II) complex. This is often the rate-determining step of the catalytic cycle. nih.govlibretexts.org
Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., the organoboron reagent in Suzuki coupling) is transferred to the arylpalladium(II) complex. acs.org The nucleophile is typically activated by a base. This step results in a diorganopalladium(II) intermediate.
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst. libretexts.org The two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, which is reduced back to its catalytically active 0 oxidation state.
An understanding of these mechanistic steps is crucial for optimizing reaction conditions and developing new, more efficient catalyst systems. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways (if conditions allow)
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. The viability of this pathway is highly dependent on the electronic properties of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov
In the case of this compound, the leaving group is the bromine atom. The substituents on the ring are a methoxy group (para to the bromine) and a methyl acetate (B1210297) group (meta to the bromine).
Electronic Effects: The methoxy group is a strong electron-donating group through resonance, which destabilizes the negatively charged intermediate required for an SNAr reaction. The methyl acetate group is weakly electron-withdrawing and is in the meta position, offering no resonance stabilization to the intermediate.
Reaction Viability: Due to the presence of the electron-donating methoxy group and the absence of strong activating groups (like nitro groups) in the ortho or para positions, this compound is generally not a suitable substrate for classical SNAr reactions under standard conditions. The reaction is energetically unfavorable, and alternative pathways, such as metal-catalyzed cross-coupling reactions, are typically employed to achieve substitution at the bromine-bearing carbon.
Grignard Reagent and Organolithium Chemistry (e.g., Lithiation followed by Electrophilic Quench)
The aryl bromide moiety of this compound is a handle for forming highly reactive organometallic intermediates.
Grignard Reagent Formation
Theoretically, a Grignard reagent can be formed by reacting the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This reaction involves the insertion of magnesium into the carbon-bromine bond.
However, a significant challenge in this synthesis is the presence of the ester functional group. Grignard reagents are potent nucleophiles and bases that readily react with esters. youtube.com Therefore, once the Grignard reagent of this compound is formed, it could attack the ester of an unreacted starting material molecule, leading to side products and reduced yields. This self-reaction limits the utility of direct Grignard formation with this specific substrate unless the ester group is first protected.
Organolithium Chemistry
A more effective method for generating an organometallic intermediate is through halogen-metal exchange using an organolithium reagent, such as n-butyllithium (n-BuLi). ias.ac.in This reaction is typically rapid and conducted at low temperatures (e.g., -78 °C) in an inert solvent like THF. The bromine atom is exchanged for a lithium atom, forming a new organolithium species. This reaction is generally under kinetic control and does not typically result in isomerization of the lithium intermediate in ether solvents. core.ac.uk
The resulting aryllithium compound is a powerful nucleophile that can be "quenched" by reacting it with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. researchgate.net
| Electrophile | Reagent | Resulting Product |
|---|---|---|
| Carbon Dioxide | CO2, then H3O+ | Methyl 2-(3-carboxy-4-methoxyphenyl)acetate |
| Aldehyde | R-CHO, then H3O+ | Methyl 2-(3-(hydroxy(R)methyl)-4-methoxyphenyl)acetate |
| Ketone | R2C=O, then H3O+ | Methyl 2-(3-(hydroxy(R)2methyl)-4-methoxyphenyl)acetate |
| Amide | Dimethylformamide (DMF), then H3O+ | Methyl 2-(3-formyl-4-methoxyphenyl)acetate |
Transformations Involving the Ester Functionality
The methyl ester group of the title compound is susceptible to a variety of transformations common to carboxylic acid derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-(3-bromo-4-methoxyphenyl)acetic acid, under either acidic or basic conditions. nih.gov
Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible and proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring heating the ester in the presence of a strong acid (e.g., H2SO4 or HCl) and excess water. The equilibrium is driven towards the products by using a large volume of water.
The resulting product, 2-(3-bromo-4-methoxyphenyl)acetic acid, is a stable, crystalline solid. nih.gov This acid is a known precursor in the synthesis of various natural products. nih.gov
Aminolysis and Amide Formation
Aminolysis is the reaction of the ester with an amine to form an amide. This reaction typically requires heating and may be catalyzed. The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding primary, secondary, or tertiary amides, respectively. These acetamide (B32628) derivatives are an important class of compounds in medicinal chemistry. archivepp.com
| Amine Reagent | Product |
|---|---|
| Ammonia (NH3) | 2-(3-bromo-4-methoxyphenyl)acetamide |
| Primary Amine (R-NH2) | N-alkyl-2-(3-bromo-4-methoxyphenyl)acetamide |
| Secondary Amine (R2NH) | N,N-dialkyl-2-(3-bromo-4-methoxyphenyl)acetamide |
Reduction to Alcohol Derivatives
The ester functionality can be reduced to a primary alcohol, 2-(3-bromo-4-methoxyphenyl)ethanol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.
Lithium Aluminum Hydride (LiAlH4): This is the most common reagent for ester reduction. The reaction is carried out in an anhydrous ether solvent (like THF or diethyl ether) and involves the nucleophilic attack of hydride ions. A subsequent aqueous workup is required to protonate the intermediate alkoxide and destroy any excess reagent.
Sodium Borohydride (NaBH4): This reagent is generally not reactive enough to reduce esters under standard conditions, offering a degree of chemoselectivity if other more reactive carbonyl groups are present in a molecule.
The reduction provides a straightforward route to the corresponding phenylethyl alcohol derivative, a valuable building block in its own right.
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol. The reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with excess ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) will produce Ethyl 2-(3-bromo-4-methoxyphenyl)acetate and methanol (B129727).
The reaction is an equilibrium process. To drive it to completion, a large excess of the desired alcohol is used, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation as it is formed. This reaction is useful for modifying the ester group to alter the physical properties or reactivity of the compound.
| Alcohol Reagent (R-OH) | Ester Product |
|---|---|
| Ethanol | Ethyl 2-(3-bromo-4-methoxyphenyl)acetate |
| Propanol | Propyl 2-(3-bromo-4-methoxyphenyl)acetate |
| Benzyl (B1604629) Alcohol | Benzyl 2-(3-bromo-4-methoxyphenyl)acetate |
Reactivity of the Phenylacetate (B1230308) Methylene (B1212753) Group (e.g., α-Alkylation, Condensations)
The methylene (-CH2-) group in this compound, situated between the aromatic ring and the carbonyl group of the ester, is a key site of reactivity. The protons on this α-carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl group, which stabilizes the resulting carbanion (enolate) through resonance. This property allows the methylene group to participate in a variety of important carbon-carbon bond-forming reactions, including α-alkylation and condensation reactions.
α-Alkylation: Upon treatment with a suitable non-nucleophilic strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), this compound can be deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This process introduces an alkyl substituent at the α-carbon, expanding the molecular framework. The general mechanism involves the SN2 displacement of a halide by the enolate anion.
Condensation Reactions: The activated methylene group is also primed for condensation reactions with carbonyl compounds. For instance, in a reaction analogous to the Perkin condensation, the parent carboxylic acid, 2-(3-bromo-4-methoxyphenyl)acetic acid, can be used in the synthesis of antimitotic agents like Combretastatin A-4. nih.gov This type of reaction involves the condensation of the activated methylene group with an aldehyde.
Similarly, the principles of the Knoevenagel condensation are applicable, where the methylene group can react with aldehydes or ketones in the presence of a weak base (like piperidine) to form a new carbon-carbon double bond after a dehydration step. chemrxiv.org These reactions are fundamental in synthesizing more complex molecules, such as substituted styrenes and chalcones, from the phenylacetate core structure. chemrxiv.orgnih.gov
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Substituted Phenylacetate | Forms a new C-C single bond at the α-position. |
| Condensation (e.g., Knoevenagel-type) | Aldehyde/Ketone, Weak Base | α,β-Unsaturated Ester | Forms a new C=C double bond, extending conjugation. |
Photochemical Reactivity and Transformations
The photochemical behavior of this compound is largely dictated by the presence of the carbon-bromine (C-Br) bond and the aromatic ring. Aryl halides are known to undergo photochemical reactions, primarily involving the homolytic cleavage of the carbon-halogen bond upon absorption of ultraviolet (UV) light.
Shining light on the molecule can trigger the breakage of the bromine-bromine bond in elemental bromine to form highly reactive bromine radicals. researchoutreach.org In the context of the subject molecule, UV irradiation can induce the homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical and a bromine radical. researchoutreach.org This initiation step can lead to a variety of subsequent transformations:
Radical Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another molecule, leading to the debrominated product, Methyl 2-(4-methoxyphenyl)acetate.
Radical-Radical Coupling: The aryl radical could couple with other radical species present in the reaction medium, leading to the formation of biphenyl (B1667301) derivatives or other complex structures.
Initiation of Polymerization: In the presence of suitable monomers, the generated radicals could initiate radical polymerization reactions.
The use of light as a reagent is considered an environmentally friendly approach as it is a renewable energy source and can often allow for milder reaction conditions compared to traditional thermal methods. researchoutreach.org Photochemical processes are crucial in the transformation of various organic compounds. researchgate.net For example, photochemical macrolactonization of hydroxyaldehydes can proceed through C-H bromination to form acyl bromide intermediates in situ, highlighting the utility of photochemically generated bromine radicals in complex synthesis. chemrxiv.org The efficiency of these photochemical transformations can often be improved by using photosensitizers, which absorb light and transfer the energy to the reactant molecule.
Regioselectivity and Stereochemical Considerations in Reactions Involving this compound
Regioselectivity and stereochemistry are critical considerations in the reactions of substituted aromatic compounds like this compound.
Regioselectivity: The substitution pattern on the phenyl ring governs the regiochemical outcome of further electrophilic aromatic substitution reactions. The methoxy group (-OCH3) is a strong activating group and is ortho-, para-directing, while the bromo group (-Br) is a deactivating group but is also ortho-, para-directing. The position of a new substituent would be determined by the interplay of these electronic effects and steric hindrance. The synthesis of the parent compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, itself demonstrates high regioselectivity, with bromination of 4-methoxyphenylacetic acid occurring specifically at the position ortho to the methoxy group and meta to the acetic acid substituent. nih.gov
In reactions involving the methylene group, such as alkylation, regioselectivity is not a concern as there is only one possible site for deprotonation.
Stereochemical Considerations: Reactions at the α-carbon of the methylene group can have significant stereochemical implications.
Formation of a Stereocenter: The α-alkylation of this compound with an alkyl group other than hydrogen creates a new stereocenter at the α-carbon. In the absence of any chiral influence (e.g., a chiral base, catalyst, or auxiliary), the reaction will produce a racemic mixture of the (R) and (S) enantiomers.
Diastereoselectivity in Addition Reactions: If a derivative of the molecule contains a double bond, addition reactions can lead to the formation of diastereomers. For instance, in reactions analogous to the bromo(alkoxylation) of α,β-unsaturated carbonyl compounds, the approach of the electrophile (e.g., bromonium ion) can be influenced by bulky groups within the molecule. rsc.org This facial selectivity dictates which diastereomer is formed preferentially. The stereostructure of such products often requires confirmation through techniques like single-crystal X-ray crystallography. rsc.org
The stereochemical outcome of nucleophilic substitution reactions is also a key consideration. For example, an SN2 reaction would proceed with an inversion of configuration, while an SN1 reaction would lead to racemization. utexas.edu
Computational Insights into Reaction Pathways and Transition States
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including those involving this compound. Using methods such as Density Functional Theory (DFT), it is possible to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and gain insights into the factors controlling reactivity and selectivity. mdpi.commdpi.com
Modeling Reaction Pathways: For a given reaction, computational models can map out the entire potential energy surface. This allows for the identification of the most likely reaction pathway by comparing the activation energies of competing routes. For example, in a cycloaddition reaction, calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the preferred regiochemistry and stereochemistry (endo/exo selectivity) by comparing the energies of the corresponding transition states. mdpi.com
Transition State Analysis: The transition state is a critical point on the reaction coordinate, and its structure and energy determine the reaction rate. Computational chemistry can locate the geometry of a transition state and perform vibrational frequency analysis to confirm it is a true first-order saddle point. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic feasibility of a reaction. mdpi.com
| Computational Parameter | Information Provided | Relevance to this compound Reactions |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier for a reaction; determines reaction rate. | Predicts the feasibility of α-alkylation or condensation and compares competing pathways. |
| Reaction Energy (ΔGr) | The overall Gibbs free energy change; determines product stability. | Determines if a reaction is exergonic or endergonic and identifies the thermodynamically favored product. |
| Transition State Geometry | The 3D structure of the highest energy point along the reaction coordinate. | Provides insight into bond-breaking and bond-forming processes and explains observed stereoselectivity. |
| Intermediate Stability | The energy of any transient species formed during the reaction (e.g., enolates, carbocations). | Helps to validate proposed stepwise mechanisms, such as the formation of an enolate prior to alkylation. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of Methyl 2 3 Bromo 4 Methoxyphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the structural analysis of Methyl 2-(3-bromo-4-methoxyphenyl)acetate. The spectra provide information on the number and types of protons and carbons, their connectivity, and their chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methoxy (B1213986) (-OCH₃) protons, and the methyl ester (-OCH₃) protons. Based on the analysis of the closely related precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid nih.gov, the aromatic region would show three signals. A doublet for the proton at the 5-position (adjacent to the methoxy group), a doublet of doublets for the proton at the 6-position, and a doublet for the proton at the 2-position (adjacent to the bromine). The methylene protons would appear as a singlet, and the two distinct methoxy groups would also each present as a singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon of the ester will appear at the lowest field. The six aromatic carbons will have characteristic shifts influenced by the bromine and methoxy substituents. The methylene carbon and the two methoxy carbons will appear at a higher field. The chemical shifts for the aromatic and methylene carbons can be inferred from the data for 2-(3-bromo-4-methoxyphenyl)acetic acid nih.gov.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H (C5) | ~6.86 (d) | ~111.9 |
| Aromatic-H (C6) | ~7.19 (dd) | ~129.6 |
| Aromatic-H (C2) | ~7.48 (d) | ~134.6 |
| -CH₂- | ~3.56 (s) | ~39.9 |
| Ar-OCH₃ | ~3.89 (s) | ~56.5 |
| Ester -OCH₃ | ~3.70 (s) | ~52.0 |
| C1 | - | ~127.0 |
| C3 | - | ~112.2 |
| C4 | - | ~155.5 |
| C=O | - | ~172.0 |
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the benzene (B151609) ring. For instance, the proton at C6 would show cross-peaks with the protons at C2 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene group and the aromatic CH groups by correlating their proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methylene protons would show a correlation to the carbonyl carbon of the ester and to the aromatic carbon at the 1-position. The protons of the methyl ester would show a correlation to the carbonyl carbon.
For molecules with conformational flexibility or stereocenters, advanced NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons that are close in proximity, which is invaluable for determining the preferred conformation. For a relatively simple molecule like this compound, NOE experiments could confirm the proximity of the methoxy protons to the aromatic proton at the 5-position.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Both EI and ESI are common ionization techniques used to generate ions for mass analysis.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺), if observed, would confirm the molecular weight of 258/260 g/mol due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum of the non-brominated analog, Methyl 4-methoxyphenylacetate, shows a prominent molecular ion peak, suggesting that the molecular ion of the target compound should also be observable nih.gov.
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show strong signals at m/z 259/261 and/or 281/283, confirming the molecular weight with minimal fragmentation.
| Ionization Method | Expected Ion | Expected m/z |
|---|---|---|
| EI | [M]⁺ | 258/260 |
| ESI | [M+H]⁺ | 259/261 |
| ESI | [M+Na]⁺ | 281/283 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by elucidating the fragmentation pathways.
For the [M+H]⁺ ion of this compound, a likely primary fragmentation pathway would involve the loss of the methoxy group from the ester as methanol (B129727), or the loss of the entire methyl ester group. Another characteristic fragmentation pattern for phenylacetate (B1230308) derivatives is the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a tropylium-like ion. The presence of the bromine atom would influence the relative abundance of these fragments and could also lead to fragments arising from the loss of a bromine radical.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₁₀H₁₁BrO₃. chemscene.com HRMS analysis provides an experimentally observed m/z value that is compared against the theoretically calculated monoisotopic mass. The monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O, and ⁷⁹Br). missouri.edu A close match between the observed and calculated mass confirms the elemental formula with high confidence. The presence of bromine is further characterized by a distinct isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in nearly a 1:1 natural abundance, resulting in two major peaks (M and M+2) of almost equal intensity.
Table 1: HRMS Data for Elemental Composition Confirmation| Parameter | Information |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Calculated Monoisotopic Mass [M] (for C₁₀H₁₁⁷⁹BrO₃) | 257.98917 Da |
| Calculated Monoisotopic Mass [M+2] (for C₁₀H₁₁⁸¹BrO₃) | 259.98712 Da |
| Observed Mass [M+H]⁺ | Typically within ± 5 ppm of 258.99698 Da |
| Isotopic Signature | Characteristic M and M+2 peaks of approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. These techniques are complementary and together allow for a comprehensive vibrational analysis.
The spectrum of this compound is expected to show distinct signals corresponding to its key structural components: the ester, the methoxy group, the substituted aromatic ring, and the carbon-bromine bond.
Table 2: Predicted Vibrational Modes for this compound| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium | Strong |
| C=C stretch | 1600 - 1450 | Medium-Strong | Strong | |
| Ester (Methyl Acetate) | C=O stretch | 1750 - 1735 | Very Strong | Medium |
| C-O stretch | 1300 - 1200 | Strong | Weak | |
| Aliphatic C-H | Asymmetric/Symmetric CH₂ stretch | 2960 - 2850 | Medium | Strong |
| Asymmetric/Symmetric CH₃ stretch | 2990 - 2870 | Medium | Strong | |
| Methoxy Group | Aryl-O stretch | 1275 - 1200 | Strong | Medium |
| Bromo Substituent | C-Br stretch | 650 - 550 | Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
The methoxy group is nearly coplanar with the benzene ring, indicating conjugation between the oxygen lone pairs and the aromatic π-system. nih.gov In contrast, the acetic acid side chain is substantially twisted out of the plane of the aromatic ring. nih.gov Furthermore, analysis of the internal bond angles of the phenyl ring shows distortion from the ideal 120°, with the angle at the bromine-substituted carbon being larger (121.5°), consistent with the electron-withdrawing nature of the bromine atom. nih.gov
Table 3: Crystallographic Data for the Related Compound 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.5022 (4) Å |
| b = 8.2690 (2) Å | |
| c = 9.0199 (3) Å | |
| β = 93.573 (1)° | |
| Volume (V) | 930.67 (5) ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Conformational Feature | Acetic acid group tilted by 78.15 (7)° relative to the phenyl ring. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, used to separate components of a mixture and assess the purity of a compound. For this compound, both gas and liquid chromatography are highly applicable.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds like the title ester. The sample is vaporized and passed through a capillary column, with separation based on boiling point and interactions with the column's stationary phase. Purity is assessed by the presence of a single major peak, with the area of any minor peaks indicating the level of impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile (B52724)/water mixture), would be the method of choice. A UV detector is typically used for detection, leveraging the aromatic ring's chromophore. Purity is determined by the relative peak area in the resulting chromatogram.
Table 4: Typical Chromatographic Conditions for Purity Analysis| Technique | Parameter | Typical Conditions |
|---|---|---|
| GC | Column | Capillary column (e.g., DB-5, HP-1) |
| Carrier Gas | Helium or Hydrogen | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | |
| Detector | UV-Vis Detector (monitoring at ~280 nm) |
This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exist as enantiomers. Consequently, chiral chromatography, a technique designed to separate enantiomers, is not applicable for assessing the purity of the parent compound itself.
However, should this compound be used as a starting material or intermediate in a synthesis that introduces a chiral center (for example, via a reaction at the α-carbon of the acetate (B1210297) group), chiral chromatography would then become a critical tool. In such cases, specialized chiral stationary phases (CSPs) would be employed to resolve the resulting enantiomeric products and determine their relative proportions, a measure known as enantiomeric excess (e.e.).
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules containing chromophores, such as the substituted benzene ring in this compound.
The UV spectrum of this compound is expected to be dominated by π→π* electronic transitions within the aromatic ring. The presence of substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo group (-Br)—influences the energy of these transitions. These substituents, particularly the methoxy group with its lone pairs of electrons, can interact with the π-system of the ring, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The primary absorption bands for substituted benzenes generally appear in the 200-300 nm range.
Table 5: Expected UV-Vis Absorption Data| Chromophore | Electronic Transition | Approximate λmax Range (in Ethanol) |
|---|---|---|
| Substituted Benzene Ring | π→π* (Primary band, E2-band) | ~220 - 250 nm |
| π→π* (Secondary band, B-band) | ~260 - 290 nm |
Computational and Theoretical Chemistry Studies of Methyl 2 3 Bromo 4 Methoxyphenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and CAM-B3LYP (Coulomb-attenuating method - B3LYP) are popular for their balance of accuracy and computational cost.
Furthermore, DFT calculations can elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions and reactive sites.
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. HF theory provides a good starting point for understanding the electronic structure, although it does not account for electron correlation as comprehensively as some DFT methods.
An ab initio study of Methyl 2-(3-bromo-4-methoxyphenyl)acetate would also yield an optimized molecular geometry and electronic wavefunctions. Comparing the results from HF with those from DFT can provide a more complete picture of the molecule's properties. For instance, differences in the predicted bond lengths and angles between HF and DFT can highlight the importance of electron correlation in describing the chemical bonding within the molecule.
Table 1: Illustrative Data Obtainable from Quantum Chemical Calculations for this compound
| Parameter | Description | Potential Insights |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides information on bond order and strength. |
| Bond Angles (°) | The angle formed between three connected atoms. | Determines the local shape of the molecule. |
| Dihedral Angles (°) | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and steric hindrance. |
| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons in the molecule. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of a compound.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. Comparing the predicted NMR spectrum with an experimental one can aid in the assignment of peaks to specific atoms in this compound.
IR (Infrared): IR spectroscopy measures the vibrational frequencies of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational modes. These modes correspond to the stretching, bending, and twisting of chemical bonds. A theoretical IR spectrum can help in assigning the absorption bands in an experimental spectrum to specific functional groups, such as the C=O stretch of the ester and the C-O stretches of the ether and ester groups.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov This calculation provides information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, a TD-DFT calculation could predict the electronic transitions responsible for its UV-Vis absorption, likely arising from π → π* transitions within the aromatic ring. mdpi.com
Although no specific computational spectroscopic studies for this compound have been identified in the literature, the application of these predictive methods would be a standard approach in the computational characterization of this molecule.
Analysis of Frontier Molecular Orbitals (FMOs), HOMO-LUMO Gap, and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
FMOs and HOMO-LUMO Gap: The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The spatial distribution of the HOMO and LUMO in this compound would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests that the molecule is more reactive. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Fukui Function: This function identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.netsemanticscholar.org
A computational study of this compound would provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the values of these reactivity descriptors, offering a quantitative assessment of its chemical behavior.
Table 2: Key Reactivity Parameters from FMO Analysis
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measure of electron-attracting power. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent or in a condensed phase.
For this compound, an MD simulation could provide valuable insights into its conformational flexibility. By simulating the molecule's motion, it is possible to explore the different accessible conformations and their relative populations. This is particularly relevant for understanding the rotational freedom around the single bonds connecting the phenyl ring, the acetate (B1210297) group, and the methoxy (B1213986) group.
Furthermore, MD simulations can be used to study the intermolecular interactions between molecules of this compound or between the molecule and a solvent. This would reveal how the molecules pack in a liquid or solid state and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern its physical properties.
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. This involves calculating the energies of reactants, products, intermediates, and transition states along a reaction coordinate.
If this compound were to be used as a reactant in a chemical synthesis, computational methods could be employed to study the energetics of the reaction pathway. For example, in a nucleophilic substitution reaction, calculations could determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, which is the highest energy point on the reaction pathway, can also be characterized.
By mapping out the potential energy surface of a reaction involving this compound, chemists can gain a deeper understanding of the reaction mechanism, predict the feasibility of a proposed synthetic route, and potentially design more efficient reaction conditions.
Solvation Effects on Molecular Properties and Reactivity (e.g., IEF-PCM model)
The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method to study the influence of a solvent on the properties and reactivity of a molecule. This model places the solute molecule in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of solvation free energies and the investigation of how the solvent environment affects molecular geometry, electronic structure, and spectroscopic properties.
For a molecule like this compound, an IEF-PCM study could provide valuable information on its behavior in different solvents. For instance, the polarity of the solvent would likely influence the conformational preferences of the acetate and methoxy groups. Furthermore, understanding the solvation effects is crucial for predicting the compound's reactivity in solution-phase reactions, as the solvent can stabilize or destabilize transition states and intermediates. While no specific data exists for the target molecule, the general principles of the IEF-PCM model are well-established.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure concepts. This analysis provides a quantitative description of intramolecular and intermolecular interactions, including charge transfer (hyperconjugation) effects.
An NBO analysis of this compound would reveal the nature of the covalent bonds within the molecule, the hybridization of the atomic orbitals, and the delocalization of electron density. Key insights would include the quantification of hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs of the methoxy and ester groups into the antibonding orbitals of the phenyl ring. These interactions are crucial for understanding the molecule's stability and electronic properties. The analysis would also provide the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other population analysis schemes.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, regions of negative potential (colored in shades of red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show regions of negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating these as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms. The bromine atom would also influence the electrostatic potential distribution on the aromatic ring. This analysis provides a powerful predictive tool for understanding the molecule's intermolecular interactions and chemical reactivity.
Role of Methyl 2 3 Bromo 4 Methoxyphenyl Acetate As a Versatile Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Substituted Phenylacetates and Their Derivatives
The presence of a bromine atom on the phenyl ring of Methyl 2-(3-bromo-4-methoxyphenyl)acetate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By leveraging reactions such as the Suzuki-Miyaura and Heck couplings, the bromo substituent can be replaced with a diverse array of functional groups, leading to a wide library of substituted phenylacetate (B1230308) derivatives. organic-chemistry.orgwikipedia.orgwikipedia.orgharvard.edulibretexts.org
The Suzuki-Miyaura coupling, for instance, enables the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org This method is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org Similarly, the Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, offering a powerful tool for vinylation. organic-chemistry.orgwikipedia.orgmdpi.com These transformations allow for the introduction of alkyl, alkenyl, and aryl groups at the 3-position of the phenylacetate core.
Below is a table of representative transformations using this compound as a precursor.
| Coupling Partner | Reaction Type | Product Class | Catalyst System (Typical) |
| Arylboronic Acid | Suzuki-Miyaura | 3-Aryl-4-methoxyphenylacetates | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |
| Vinylboronic Acid | Suzuki-Miyaura | 3-Vinyl-4-methoxyphenylacetates | Pd(OAc)₂ / Ligand (e.g., SPhos) |
| Alkene (e.g., Styrene) | Heck | 3-(Substituted vinyl)-4-methoxyphenylacetates | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) |
| Terminal Alkyne | Sonogashira | 3-Alkynyl-4-methoxyphenylacetates | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) |
These reactions highlight the compound's utility in systematically modifying the phenyl ring, providing access to derivatives with tailored electronic and steric properties for further synthetic applications.
Building Block for Heterocyclic Compounds (e.g., Quinazolinones, Quinoline (B57606) Derivatives)
The structural framework of this compound is also well-suited for the construction of fused heterocyclic systems. The 3-bromo-4-methoxyphenyl moiety can be incorporated into various heterocyclic scaffolds, with quinazolinones being a notable example. Research has demonstrated the synthesis of 2-(3-Bromo-4-methoxyphenyl)quinazolin-4(3H)-one. beilstein-journals.org This synthesis typically involves the condensation of a 2-aminobenzamide (B116534) with the phenylacetic acid derivative (obtained via hydrolysis of the methyl ester) or a related functional equivalent, followed by cyclization to form the quinazolinone core.
Furthermore, the compound serves as a potential precursor for quinoline derivatives. While direct cyclization is not straightforward, the molecule can be elaborated through a multi-step sequence. For example, the acetate (B1210297) side chain could be transformed into a β-keto ester. Subsequent reaction with an aniline (B41778) derivative under acidic conditions, a strategy employed in reactions like the Combes quinoline synthesis, would facilitate the cyclization and dehydration to furnish a substituted quinoline ring system. The bromo substituent can be retained for further functionalization or can participate in intramolecular cyclization reactions.
Intermediate in the Construction of Complex Organic Architectures (e.g., Natural Product Analogues)
One of the most significant applications of this intermediate is in the synthesis of complex organic molecules, particularly analogues of natural products. The parent compound, 3-bromo-4-methoxyphenylacetic acid, has been identified as a key building block in the synthesis of natural products such as Combretastatin A-4 and Verongamine. nih.gov
Combretastatin A-4 is a stilbene (B7821643) derivative known for its potent antimitotic properties. Its structure consists of two substituted aromatic rings (an A-ring and a B-ring) connected by a cis-alkene bridge. The 3-bromo-4-methoxyphenyl moiety of this compound serves as a direct and versatile precursor to the B-ring of numerous Combretastatin A-4 analogues. ucl.ac.uknih.govnih.gov Synthetic strategies often utilize the bromo-functional group to perform a Wittig reaction or a Suzuki coupling to construct the characteristic stilbene core. ucl.ac.uk This approach allows chemists to systematically vary the substitution on the B-ring to explore structure-activity relationships, leading to the creation of novel and potent analogues.
The utility of this compound as an intermediate stems from its ability to provide a pre-functionalized aromatic core, streamlining the synthesis of complex targets by reducing the number of synthetic steps required to build the final architecture.
Applications in Materials Chemistry
While primarily used in fine chemical and pharmaceutical synthesis, the reactive handles on this compound provide potential pathways for its use in materials chemistry, particularly as a monomer precursor. The bromo group and the ester functionality can be chemically transformed to introduce polymerizable groups.
For example, a Heck coupling reaction with ethylene (B1197577) or a vinylating reagent could convert the aryl bromide into a styrenic derivative. wikipedia.orgmdpi.com The resulting vinyl group can undergo free-radical or controlled radical polymerization to produce polymers with pendant methoxyphenylacetate units. Similarly, the ester group could be reduced to an alcohol, which can then be converted into an acrylate (B77674) or methacrylate (B99206) monomer. The copolymerization of such monomers with common monomers like styrene (B11656) or methyl acrylate could lead to new polymeric materials with specific refractive, thermal, or chemical properties. researchgate.nethumanjournals.com
Another advanced application involves post-polymerization modification. For instance, a polymer backbone containing brominated aromatic units, analogous to poly(4-bromostyrene), could be synthesized. rsc.org The bromo groups on the polymer chain could then be functionalized using the rich chemistry of aryl halides, such as Suzuki coupling, allowing for the precise engineering of the polymer's properties after its initial synthesis. rsc.org These strategies demonstrate the potential to translate the synthetic versatility of this compound from small molecule synthesis to the creation of novel functional materials.
Development of Novel Synthetic Routes Utilizing this compound as a Key Starting Material
The strategic placement of reactive sites makes this compound a valuable starting point for the development of novel and efficient synthetic routes. Its utility is particularly evident in methodologies that rely on sequential or cascade reactions initiated at the aryl bromide position.
Modern synthetic chemistry emphasizes step-economy and the rapid construction of molecular complexity. The use of this compound as a substrate in tandem cross-coupling reactions is a prime example. A synthetic route could involve a first cross-coupling reaction at the bromo position, followed by a transformation of the acetate side chain, which in turn sets up a subsequent cyclization. For instance, precursors for complex polycyclic aromatic systems like benzofluorenones have been prepared from substituted bromophenyl acrylates through cascade cyclizations. acs.org
The development of such routes relies on the predictable reactivity of the aryl bromide in a variety of palladium-catalyzed processes. acs.org By designing multi-step sequences that begin with this compound, chemists can access complex scaffolds that would be difficult to obtain through other methods. This compound thus serves not only as a building block but also as a platform for showcasing and developing new synthetic strategies that combine the power of cross-coupling chemistry with classical functional group transformations.
Future Research Directions and Unexplored Chemical Space for Methyl 2 3 Bromo 4 Methoxyphenyl Acetate
Exploration of Novel Catalytic Systems for Efficient Transformations
The presence of a bromine atom on the aromatic ring of Methyl 2-(3-bromo-4-methoxyphenyl)acetate makes it an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions. While such reactions are established, future research could focus on developing and applying novel catalytic systems to enhance efficiency, selectivity, and substrate scope. The bromo substituent allows for reactions like Suzuki coupling or nucleophilic aromatic substitution, which are pivotal for creating biaryl or amine-containing derivatives .
Key areas for exploration include:
Palladium-Catalyzed Reactions: Developing next-generation palladium catalysts (e.g., those with advanced phosphine (B1218219) or N-heterocyclic carbene ligands) could lead to milder reaction conditions, lower catalyst loadings, and higher turnover numbers for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Copper and Nickel Catalysis: Investigating earth-abundant and less expensive metals like copper and nickel as catalysts for C-C, C-N, and C-O bond formation would offer more sustainable and economical synthetic routes.
Dual Catalysis: Combining transition-metal catalysis with photoredox or enzymatic catalysis could unlock novel transformations that are not accessible through single catalytic cycles, enabling the direct functionalization of the molecule in innovative ways.
| Reaction Name | Coupling Partner | Catalyst System (Proposed) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, SPhos | Biaryl or Styrenyl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Stilbene (B7821643) derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | N-Aryl derivative |
| Ullmann Condensation | Alcohol/Phenol | CuI, Phenanthroline | Diaryl ether derivative |
Investigation of Photochemical and Electrochemical Reactivity for Sustainable Synthesis
Modern synthetic chemistry is increasingly focused on sustainable methods, with photochemistry and electrochemistry at the forefront. The reactivity of the C-Br bond in this compound under these conditions is a significant, yet unexplored, area.
Photochemical Transformations: Aryl halides can undergo homolytic cleavage of the carbon-halogen bond upon UV irradiation to generate aryl radicals. These highly reactive intermediates could be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Furthermore, the compound could act as a substrate in photoredox-catalyzed reactions, enabling transformations under mild, visible-light-driven conditions.
Electrochemical Synthesis: The electrochemical reduction of the C-Br bond offers a clean, reagent-free method for generating an aryl anion or radical anion. This approach avoids the use of stoichiometric metallic reductants. The resulting intermediates can participate in coupling reactions or be protonated to yield the debrominated product, Methyl 2-(4-methoxyphenyl)acetate nih.gov. The reactivity of similar bromophenyl compounds on electrode surfaces has been a subject of investigation, suggesting the feasibility of such transformations researchgate.net.
Asymmetric Synthesis Applications via Derivatization
The phenylacetic acid moiety is a common structural motif in biologically active molecules and chiral catalysts. The methylene (B1212753) group adjacent to the ester in this compound is prochiral and represents a key site for introducing chirality.
Future research could focus on the asymmetric functionalization of this α-carbon.
Enolate Chemistry: Generation of the corresponding enolate followed by reaction with electrophiles in the presence of chiral ligands or phase-transfer catalysts could yield enantiomerically enriched α-substituted products.
Catalytic Asymmetric Alkylation/Amination: Transition-metal-catalyzed asymmetric allylic alkylation or amination of the enolate would provide access to a diverse range of chiral derivatives. The synthesis of chiral amino acid derivatives like METHYL(2S)-2-AMINO-2-(3-BROMO-4-METHOXYPHENYL)ACETATE highlights the potential in this area chemicalbook.com.
Enzymatic Resolution: Biocatalytic methods, such as enzyme-mediated hydrolysis of the methyl ester, could be employed for the kinetic resolution of racemic α-substituted derivatives, a strategy used in the synthesis of complex molecules chimia.chgoogle.com.
Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. The synthesis and derivatization of this compound are well-suited for adaptation to continuous-flow systems nih.gov.
Hazardous Reactions: Reactions that are difficult to control in batch, such as nitration, halogenation, or those involving highly reactive organometallic intermediates, could be performed safely and efficiently in microreactors.
Photochemical and Electrochemical Flow Reactors: Integrating photochemical or electrochemical cells into a flow setup would allow for precise control over irradiation time or electrode potential, leading to higher selectivity and scalability for the reactions discussed in section 7.2.
Computational Design of New Reactions and Derivatized Compounds
Computational chemistry provides powerful tools for predicting reactivity and designing novel molecules with desired properties. Applying these methods to this compound can guide experimental work and accelerate discovery.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential reactions, map reaction pathways, and calculate activation energies. This insight can help in optimizing reaction conditions and predicting the feasibility of new transformations scilit.com.
Virtual Screening: Computational models can be used to design a virtual library of derivatives based on the core structure. Their electronic and steric properties (e.g., HOMO/LUMO energies, electrostatic potential) can be calculated to predict their potential as intermediates in various synthetic applications.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra) for novel, yet-to-be-synthesized derivatives, which would be invaluable for their future characterization and identification scilit.com.
| Computational Method | Area of Application | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction pathways, kinetic parameters |
| Molecular Docking | Design of Bioactive Derivatives | Binding affinities and modes to biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of structural features with chemical reactivity or biological activity |
| Time-Dependent DFT (TD-DFT) | Photochemical Reactivity | Excited state energies, absorption spectra, photochemical reaction pathways |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
To optimize the complex transformations proposed in the sections above, a detailed understanding of reaction kinetics and mechanism is essential. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting systems without the need for sampling. Applying these probes to reactions involving this compound could provide unprecedented insight. Techniques such as ReactIR™ (FTIR), Raman spectroscopy, and Process NMR spectroscopy can track the concentration of reactants, intermediates, and products over time, enabling rapid reaction optimization and kinetic analysis. This is particularly powerful when coupled with flow chemistry systems to achieve high-throughput experimentation and process control.
Multi-component Reactions Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. The structural features of this compound make it a promising candidate for incorporation into novel MCRs.
As a Halide Component: The aryl bromide functionality can participate in palladium-catalyzed MCRs, such as sequences involving the coupling of the aryl halide, an alkyne, and a nucleophile.
As a Nucleophilic Component: The activated methylene group, after deprotonation, could serve as the nucleophilic component in MCRs like the Michael addition-initiated ring closure reactions.
As a Precursor: The compound can be readily transformed into other functional groups (e.g., aldehyde via reduction and oxidation, or isonitrile via amination and formylation) that are classic starting materials for well-known MCRs like the Ugi and Passerini reactions. Developing such MCRs would provide rapid access to libraries of complex molecules built from the 3-bromo-4-methoxyphenyl scaffold mdpi.com.
Q & A
Q. What are the common synthesis routes for Methyl 2-(3-bromo-4-methoxyphenyl)acetate?
The compound is typically synthesized via bromination of methyl 2-(4-methoxyphenyl)acetate. A well-documented method involves reacting the precursor with bromine (Br₂) in acetic acid, catalyzed by FeBr₃, under inert conditions to minimize side reactions . Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated aryl intermediates, though yields depend on catalyst selection (e.g., Pd-based catalysts) and reaction optimization .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns on the phenyl ring and ester functionality. For example, downfield shifts in aromatic protons indicate bromine and methoxy group positions .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths, angles, and torsional conformations. The parent acid derivative (2-(3-bromo-4-methoxyphenyl)acetic acid) crystallizes in the monoclinic P2₁/c space group, with hydrogen-bonded dimer motifs .
Q. What are the typical chemical reactions involving this compound?
Key reactions include:
- Nucleophilic substitution : The bromine atom undergoes substitution with amines or alkoxides under basic conditions .
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol .
- Cross-coupling : Suzuki reactions with boronic acids enable aryl-aryl bond formation, useful in medicinal chemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
Hybrid functionals like B3LYP (incorporating exact exchange) calculate electronic distributions, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For example, DFT analysis of the parent acid derivative reveals angle distortions at substituents (e.g., 121.5° at Br vs. 118.2° at OMe), reflecting electron-withdrawing effects of bromine .
Q. What challenges arise in resolving crystallographic data for derivatives of this compound?
High-quality crystal growth is critical. For example, 2-(3-bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). Software like WinGX and SHELX refine anisotropic displacement parameters and handle twinning or disorder, as seen in complex analogs .
Q. How do reaction conditions influence regioselectivity in bromination reactions?
Bromination of 4-methoxyphenylacetic acid in acetic acid yields the 3-bromo derivative due to electron-donating methoxy group directing electrophilic substitution. Competing para-substitution is suppressed by steric and electronic effects, validated by crystallographic data .
Q. How to address contradictions in reported reaction yields or purity across studies?
Systematic analysis of variables (e.g., catalyst loading, solvent polarity, temperature) is essential. For instance, batch vs. continuous flow synthesis impacts purity: flow reactors enhance reproducibility by precise control of residence time and mixing .
Methodological Considerations
Q. What protocols optimize Suzuki-Miyaura coupling for derivatives of this compound?
Q. How to validate hydrogen-bonding interactions in crystallographic studies?
Analyze hydrogen-bond metrics (distance, angle) using software like Olex2. For example, the parent acid’s dimeric structure shows O–H···O bonds of 2.65 Å and 174° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
